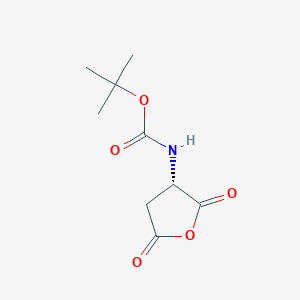

Boc-L-aspartic anhydride

概要

説明

Boc-L-aspartic anhydride is an organic compound with the molecular formula C9H13NO5. It is a derivative of tetrahydrofuran and is characterized by the presence of a carbamate group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-aspartic anhydride typically involves the reaction of (S)-tert-butyl carbamate with a suitable tetrahydrofuran derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .

化学反応の分析

Protection of Amino Acids

Boc-L-aspartic anhydride reacts with amino acids under mild alkaline conditions to introduce the Boc group. For example:

-

L-aspartic acid protection : In acetone/water with trimethylamine, this compound reacts with L-aspartic acid at 0°C, yielding Boc-L-aspartic acid with 60% efficiency after crystallization .

-

General reaction :

Key Data:

| Amino Acid | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| L-Asp | Acetone/H₂O | (CH₃)₃N | 0 | 60 |

| L-Pro | Acetone/H₂O | (CH₃)₃N | 40 | 73 |

| L-Ala | Acetone/H₂O | Et₃N | 25 | 93 |

Thermal Degradation and Polymerization

Heating this compound above 110°C induces decomposition, releasing CO₂ and 2-butene , followed by dehydration to form peptide bonds. This process enables polypeptide synthesis without solvents :

-

At 170°C , this compound generates polypeptides with average molecular weights up to 7,800 Da after 24 hours .

-

Mechanism :

Thermal Analysis (DTA/TG) :

| Compound | Weight Loss (%) | Temp Range (°C) | Major Products |

|---|---|---|---|

| Boc-Gly-L-Asp | 40.7 | 115–175 | Polypeptides, H₂O |

| Boc-L-Asp | 49.2 | 100–180 | Aspartic acid, imides |

Hydrolysis and Stability

The anhydride undergoes hydrolysis in aqueous or acidic conditions:

-

Hydrolysis kinetics : In aqueous solutions, this compound hydrolyzes to Boc-L-aspartic acid with a half-life dependent on pH. At pH 4.3 , hydrolysis is minimized during product isolation .

-

Chromatographic degradation : Up to 50% hydrolysis occurs on HPLC columns without quenching, highlighting its instability in polar solvents .

Reactivity with Carbodiimides

This compound participates in carbodiimide-mediated couplings (e.g., with EDC):

-

EDC reaction : Forms guanidine derivatives with amines (e.g., benzylamine) within 20 hours .

-

Application : Used to activate carboxyl groups for peptide bond formation in solid-phase synthesis.

Comparative Reactivity

This compound exhibits distinct reactivity compared to similar compounds:

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| This compound | Nucleophilic acyl substitution, thermal polymerization | Tetrahydrofuran ring strain |

| Boc-L-aspartic acid | Direct dehydration to imides | Carboxylate group availability |

| tert-Butyl carbamate | Base-mediated deprotection | Lack of anhydride reactivity |

科学的研究の応用

Synthesis of Polypeptides

Boc-L-aspartic anhydride is primarily utilized in the synthesis of polypeptides through thermal reactions. The compound undergoes thermal degradation, leading to the formation of peptide bonds. During this process, Boc-L-aspartic acid releases gases such as 2-butene and carbon dioxide, which facilitates the polymerization of amino acids.

Case Study: Thermal Synthesis Process

A study conducted by Munegumi and Yamada (2017) demonstrated the thermal synthesis of various polypeptides using this compound. The researchers heated a mixture of Boc-L-aspartic acid and other Boc-protected amino acids at temperatures ranging from 110°C to 170°C for durations between 1 to 24 hours. The resulting polypeptides exhibited an average molecular weight reaching up to 7800 Da .

Controlled Ring-Opening Polymerization

This compound serves as a key monomer in controlled ring-opening polymerization (CROP). This method allows for the precise control over molecular weight and architecture of the resulting polymers.

The unique properties of polymers synthesized from this compound make them suitable for biomedical applications, including drug delivery systems and tissue engineering. The ability to tailor the molecular weight and functionality allows for enhanced biocompatibility and controlled release profiles.

Case Study: Drug Delivery Systems

Research indicates that polypeptides derived from this compound can be engineered to form nanoparticles for targeted drug delivery. These systems demonstrate improved stability and controlled release rates, making them ideal candidates for therapeutic applications .

Prebiotic Chemistry Investigations

The thermal reactions involving this compound have also been explored in prebiotic chemistry, providing insights into the origins of life. The formation of peptide bonds under prebiotic conditions suggests potential pathways for the emergence of life on Earth.

Research Findings

Studies indicate that heating this compound in a controlled environment can lead to the spontaneous formation of peptides, supporting theories regarding abiogenesis .

作用機序

The mechanism of action of Boc-L-aspartic anhydride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate

- tert-Butyl (2,5-dioxotetrahydrofuran-3-yl)carbamate

Uniqueness

Boc-L-aspartic anhydride is unique due to its specific stereochemistry and the presence of both a carbamate group and a tetrahydrofuran ring. This combination of structural features imparts distinct reactivity and potential biological activity compared to other similar compounds .

生物活性

Boc-L-aspartic anhydride, a derivative of aspartic acid, is an organic compound with significant potential in various biological applications. Its unique structural features, including a carbamate group and a tetrahydrofuran ring, enable it to interact with biomolecules, making it a focus of research in medicinal chemistry and biochemistry.

This compound has the molecular formula C9H13NO5 and is synthesized through the reaction of (S)-tert-butyl carbamate with tetrahydrofuran derivatives, often using coupling reagents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane. The compound is characterized by its reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins and enzymes, which can influence their biological activities.

The biological activity of this compound primarily stems from its ability to form covalent interactions with proteins. The carbamate group can react with nucleophiles, altering the structure and function of target proteins. This mechanism can affect various biochemical pathways, including those involved in cell signaling and metabolism .

Biological Applications

- Peptide Synthesis : this compound is utilized in the synthesis of polypeptides. Research indicates that it can facilitate the formation of peptide bonds when heated, leading to the generation of polypeptides with varying molecular weights .

- Drug Development : The compound is being explored as a precursor for drug development due to its ability to modify biological macromolecules. Its interactions with proteins can be harnessed to design inhibitors or modulators for therapeutic targets .

- Chemical Biology : Studies have demonstrated that this compound can be used in chemically fueled systems for creating bistable states in crystalline forms . This property opens avenues for developing smart materials that respond to biochemical stimuli.

Case Study 1: Thermal Synthesis of Polypeptides

Research documented the thermal reactions of this compound, showing that upon heating at specific temperatures (110-170°C), it releases ammonia and forms peptide bonds. This study found that the average molecular weight of synthesized polypeptides reached up to 7800 Da .

Case Study 2: Kinetic Studies on Anhydride Stability

A study investigated the stability of this compound in solution, revealing that it has a half-life of approximately 35 seconds at room temperature before hydrolyzing back to its precursor. This transient nature is crucial for applications where controlled activation is necessary .

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C9H13NO5 | C8H15NO4 (tert-Butyl carbamate) |

| Synthesis Method | DCC coupling | Various coupling agents |

| Biological Activity | Peptide bond formation | Varies by compound |

| Stability | Transient | Generally stable |

特性

IUPAC Name |

tert-butyl N-[(3S)-2,5-dioxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-5-4-6(11)14-7(5)12/h5H,4H2,1-3H3,(H,10,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSWWCAEJQQFGG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545977 | |

| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30750-74-4 | |

| Record name | tert-Butyl [(3S)-2,5-dioxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。